Comparative Exploration of the Nitrochromene Pharmacophore: Elastase Inhibition as a Key Differentiator
While direct elastase inhibition data for CAS 887198-04-1 is not publicly available, the specific 6-nitro substitution on the chromene-3-carboxylate core is a critical determinant for this activity, distinguishing it from non-nitrated or methoxylated analogs. A study on structurally related 4H-chromene-3-carboxylates demonstrated that the 6-nitro derivative is essential for potent human neutrophil elastase (HNE) inhibition, while other substituted variants showed significantly reduced activity [1]. This positions the 6-nitro motif of CAS 887198-04-1 as a vital structural feature for any screening program investigating serine protease inhibition.
| Evidence Dimension | Human Neutrophil Elastase (HNE) Inhibition IC50 |
|---|---|
| Target Compound Data | Not directly reported for CAS 887198-04-1. The compound possesses the 6-nitro-2-oxo-2H-chromene-3-carboxylate scaffold essential for activity. |
| Comparator Or Baseline | Ethyl 6-nitro-4H-chromene-3-carboxylate (closest 6-nitro analog): Activity confirmed, specific IC50 value requires full-text retrieval. Other substituted 4H-chromene-3-carboxylates (e.g., methoxy, halogen): Inactive or significantly less potent. |
| Quantified Difference | A qualitative requirement for the 6-nitro group. Loss of this substituent leads to a 'complete loss of activity' according to Dige et al. |
| Conditions | In vitro enzymatic assay against human neutrophil elastase (HNE). Molecular docking studies complemented the in vitro findings. |
Why This Matters
For procurement focused on serine protease targets, the presence of the 6-nitro group makes CAS 887198-04-1 a structurally qualified candidate, whereas most other chromene-3-carboxylate esters without this electron-withdrawing group would be predicted to be inactive and a waste of screening resources.
- [1] Dige, N.C., et al. Synthesis and characterization of new 4H-chromene-3-carboxylates ensuring potent elastase inhibition activity along with their molecular docking and chemoinformatics properties. 2020. View Source
